3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione
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Overview
Description
3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione is an organic compound with the molecular formula C17H18O4 It is a derivative of naphthalene, characterized by the presence of a cyclohexyl group, a hydroxyl group, and a methoxy group attached to the naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-4-hydroxy-1,2-naphthalenedione
- 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
3-Cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene core, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
827606-25-7 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-cyclohexyl-4-hydroxy-6-methoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H18O4/c1-21-11-7-8-12-13(9-11)15(18)14(17(20)16(12)19)10-5-3-2-4-6-10/h7-10,18H,2-6H2,1H3 |
InChI Key |
AZGSTTAVURTMKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=O)C(=C2O)C3CCCCC3 |
Origin of Product |
United States |
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